molecular formula C23H23N3O3 B12160538 N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide

Cat. No.: B12160538
M. Wt: 389.4 g/mol
InChI Key: QQJODCVQQAZMIU-UHFFFAOYSA-N
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Description

N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-3-(5-Phenyl-1,3-oxazol-2-yl)propanamide is a synthetic small molecule featuring a 5-methoxyindole core linked via an ethyl-propanamide chain to a 5-phenyl-1,3-oxazole moiety. Its structure combines pharmacophoric elements of indole (common in neurotransmitter analogs and kinase inhibitors) and oxazole (a heterocycle with diverse bioactivity).

Properties

Molecular Formula

C23H23N3O3

Molecular Weight

389.4 g/mol

IUPAC Name

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide

InChI

InChI=1S/C23H23N3O3/c1-28-18-7-8-20-19(13-18)17(14-25-20)11-12-24-22(27)9-10-23-26-15-21(29-23)16-5-3-2-4-6-16/h2-8,13-15,25H,9-12H2,1H3,(H,24,27)

InChI Key

QQJODCVQQAZMIU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)CCC3=NC=C(O3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the indole nitrogen using methyl iodide in the presence of a base like potassium carbonate.

    Synthesis of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of α-hydroxy ketones with amides or nitriles under dehydrating conditions.

    Coupling of Indole and Oxazole Moieties: The final step involves coupling the indole and oxazole moieties through a propanamide linker, typically using amide bond formation techniques such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole moiety can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of indole-2,3-diones.

    Reduction: The oxazole ring can be reduced to oxazolidine using hydrogenation conditions with catalysts like palladium on carbon.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position, using reagents like halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogens (e.g., bromine), nitro compounds.

Major Products

    Oxidation: Indole-2,3-diones.

    Reduction: Oxazolidine derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used to study the interactions of indole and oxazole derivatives with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or receptor binding sites.

Medicine

Medically, this compound holds potential as a lead compound for drug development. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of new therapeutics for diseases such as cancer, neurological disorders, and infections.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to the presence of the indole and oxazole rings.

Mechanism of Action

The mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The indole moiety can mimic the structure of tryptophan, allowing it to bind to tryptophan-binding proteins or enzymes. The oxazole ring can interact with nucleophilic sites in proteins, potentially inhibiting enzyme activity or altering protein function.

Comparison with Similar Compounds

Positional Isomers: Methoxy Substitution on Indole

Key Compounds :

  • N-[2-(4-Methoxy-1H-indol-1-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide (Y042-5816)
  • N-[2-(5-Methoxy-1H-indol-1-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide (Y042-5817)
Parameter Y042-5816 (4-Methoxy) Y042-5817 (5-Methoxy)
Molecular Weight 389.45 g/mol 389.45 g/mol
Substituent Position Methoxy at indole C4 Methoxy at indole C5
Availability 2 mg 3 mg

Findings: Positional isomerism significantly impacts receptor binding.

Oxazole vs. Naphthalene Substitution

Key Compound :

  • N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide (CAS 1017153-76-2)
Parameter Target Compound (Oxazole) CAS 1017153-76-2 (Naphthalene)
Aromatic Group 5-Phenyl-1,3-oxazole 6-Methoxynaphthalene
Molecular Weight 389.45 g/mol ~395 g/mol (estimated)

Findings :
Replacing oxazole with naphthalene introduces a larger hydrophobic surface, likely enhancing affinity for lipid-rich targets (e.g., COX enzymes). However, the oxazole’s electron-rich nature may improve π-π stacking with aromatic residues in enzymes or receptors .

Sulfonamide and Sulfonyl Derivatives

Key Compounds :

  • 3-(1-(4-Chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)-N-((5-chlorothiophen-2-yl)sulfonyl)propanamide (58)
  • N-((5-Chlorothiophen-2-yl)sulfonyl)-propanamide derivatives
Parameter Target Compound (Oxazole) Compound 58 (Sulfonyl)
Functional Group 5-Phenyloxazole 5-Chlorothiophene sulfonamide
Molecular Weight 389.45 g/mol 555.46 g/mol

Findings :
Sulfonamide groups (as in Compound 58) enhance metabolic stability and bioavailability compared to oxazole. However, sulfonyl moieties may increase molecular weight and reduce blood-brain barrier permeability, limiting CNS applications .

Simplified Backbone: Dimethylpropanamide Analogs

Key Compound :

  • N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-2,2-dimethylpropanamide (PDB ligand F1V)
Parameter Target Compound (Oxazole) F1V Ligand (Dimethylpropanamide)
Heterocycle 5-Phenyloxazole None (dimethylpropanamide)
Molecular Weight 389.45 g/mol 274.36 g/mol

This simplification may decrease target affinity but improve solubility .

Tryptamine Derivatives: 5-MeO-DALT

Key Compound :

  • N,N-Diallyl-5-methoxytryptamine (5-MeO-DALT)
Parameter Target Compound (Oxazole) 5-MeO-DALT (Tryptamine)
Core Structure Indole-ethyl-propanamide Tryptamine (indole-ethylamine)
Functional Groups Oxazole, propanamide Diallylamine

Findings: 5-MeO-DALT’s psychoactivity underscores the importance of the 5-methoxyindole motif in serotonin receptor modulation. The target compound’s oxazole and propanamide groups likely redirect its activity toward non-CNS targets (e.g., kinases or COX enzymes) .

Data Table: Comparative Overview of Key Compounds

Compound Name / ID Core Structure Molecular Weight (g/mol) Key Functional Groups Potential Applications
Target Compound Indole-oxazole-propanamide 389.45 5-Methoxyindole, oxazole Anti-inflammatory, kinase inhibition
Y042-5816/Y042-5817 Indole-oxazole-propanamide 389.45 4-/5-Methoxyindole SAR studies
CAS 1017153-76-2 Indole-naphthalene-propanamide ~395 6-Methoxynaphthalene COX inhibition
Compound 58 Indole-sulfonamide 555.46 Chlorothiophene sulfonamide Enzyme inhibition
F1V Ligand Indole-dimethylpropanamide 274.36 Dimethylpropanamide Solubility optimization
5-MeO-DALT Tryptamine 260.38 Diallylamine Serotonin receptor modulation

Biological Activity

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant research findings.

Structure and Composition

The molecular formula of this compound is C20H19N3O2C_{20}H_{19}N_{3}O_{2} with a molecular weight of approximately 333.39 g/mol. The compound features an indole moiety, which is known for its diverse biological properties, and an oxazole ring that may contribute to its pharmacological effects.

Spectral Data

The spectral data for this compound can be accessed through various databases, providing insights into its structural characteristics. For instance, its InChIKey is DHXOFROWGFXVNO-UHFFFAOYSA-N, which can be used for further spectral analysis and identification in chemical databases.

PropertyValue
Molecular FormulaC20H19N3O2
Molecular Weight333.39 g/mol
InChIKeyDHXOFROWGFXVNO-UHFFFAOYSA-N

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds related to the indole structure. For instance, derivatives of 5-methoxyindole have demonstrated activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these compounds suggest significant effectiveness against resistant strains, indicating their potential as antibiotic agents .

Anticancer Activity

The anticancer properties of indole derivatives are well-documented. In vitro studies have shown that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines. For instance, certain indole derivatives have been reported to induce apoptosis in A549 lung cancer cells with IC50 values in the micromolar range . The mechanism often involves the modulation of apoptotic pathways and cell cycle arrest.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Enzymatic Activity : Many indole derivatives act as enzyme inhibitors, disrupting metabolic pathways crucial for bacterial survival and cancer cell proliferation.
  • Interaction with Receptors : Some studies suggest that these compounds may interact with specific receptors involved in cell signaling pathways, leading to altered cellular responses.
  • Reactive Oxygen Species (ROS) Generation : Indole compounds can induce oxidative stress in target cells, contributing to their cytotoxic effects .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against MRSA and other pathogens. The results indicated an MIC of 0.98 μg/mL against MRSA, showcasing its potential as a therapeutic agent against resistant bacterial infections .

Study 2: Cytotoxicity Assessment

Another investigation focused on the cytotoxic effects of similar indole derivatives on cancer cell lines. The study reported significant antiproliferative activity with IC50 values less than 10 μM for several tested compounds. These findings support the notion that modifications in the indole structure can enhance anticancer properties .

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